Barium acetate

Vue d'ensemble

Description

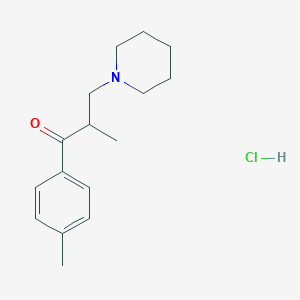

Barium acetate (chemical formula: Ba(C₂H₃O₂)₂) is a white crystalline solid synthesized by the reaction of acetic acid with barium carbonate or barium hydroxide. It is highly soluble in water and decomposes upon heating to produce barium carbonate and acetic acid. This compound is primarily used in chemical synthesis, catalysis, and as a precursor for other barium compounds. Its applications extend to the production of organic dyes, glass manufacturing, and laboratory reagents. However, it is toxic and requires careful handling due to risks of barium poisoning upon ingestion or inhalation .

Méthodes De Préparation

Traditional Preparation Methods

Reaction of Barium Hydroxide with Acetic Acid

The classical approach involves neutralizing barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with glacial acetic acid:

This method yields high-purity barium acetate but is cost-prohibitive due to the expense of barium hydroxide .

Limitations of Traditional Methods

-

High raw material costs : Barium hydroxide prices limit industrial adoption.

-

Byproduct management : Excess water requires energy-intensive removal during crystallization .

Industrial Synthesis Using Barium Carbonate

Patent-Based Methodology (CN103360235A)

The patented method substitutes barium hydroxide with industrial-grade barium carbonate (BaCO₃), reducing costs by 40–60% .

Reaction Mechanism

Key parameters :

-

Molar ratio : 1:2–2.2 (BaCO₃:CH₃COOH)

-

Temperature : 50–110°C (reflux)

Process Steps

-

Slurry formation : Barium carbonate is mixed with water (1:1–1.1 mass ratio).

-

Acetic acid addition : Glacial acetic acid is introduced under stirring.

-

Reflux reaction : Conducted at 90–110°C to minimize acetic acid volatilization.

-

Filtration : Unreacted BaCO₃ is removed via hot filtration.

-

Oxidative purification : Hydrogen peroxide (0.1–1% w/w) oxidizes organic impurities at 50–100°C.

-

Crystallization : Filtrate is evaporated under vacuum or atmospheric pressure.

-

Drying : Crystals are dried at 120°C to achieve >98% purity .

Performance Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 90 | 100 | 110 |

| H₂O₂ concentration | 0.1% | 0.5% | 1.0% |

| Yield (%) | 99.2 | 99.5 | 98.8 |

| Purity (%) | 98.5 | 98.7 | 98.3 |

Refinement and Purification Techniques

Hydrogen Peroxide Treatment

Adding 0.1–1% H₂O₂ oxidizes sulfides and organic residues, enhancing product clarity. Post-treatment pH adjustment to 7 with barium hydroxide ensures colloidal impurities aggregate for easier filtration .

Crystallization Optimization

-

Vacuum evaporation : Reduces crystal size variability.

-

Centrifugation : Achieves 95–97% crystal recovery.

Alternative Synthesis Routes

Barium Oxide and Acetic Acid

Barium oxide (BaO) reacts exothermically with acetic acid:

Advantages : Faster reaction kinetics.

Disadvantages : BaO is hygroscopic, complicating storage and handling .

Direct Carbonation of Barium Sulfide

Barium sulfide (BaS) is carbonated to BaCO₃, which is then reacted with acetic acid. This two-step process is less common due to intermediate purification challenges.

Recent Advancements in Production Methods

Catalytic Reflux Systems

Pilot-scale studies demonstrate that TiO₂ catalysts reduce reflux time by 15–20% while maintaining >99% yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling BaCO₃ with acetic acid anhydride achieves 85% conversion in 2 hours, though scalability remains unproven .

Applications De Recherche Scientifique

Pyrotechnics and Fireworks

Barium acetate is widely used in the pyrotechnics industry. It is a key ingredient that imparts a vibrant green color to flames and fireworks. When combined with other metal salts and oxidizers, it enhances the visual effects of fireworks displays. This application capitalizes on the compound's ability to produce specific colors when combusted, making it invaluable for creating visually stunning pyrotechnic shows .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the gravimetric determination of sulfate ions. By precipitating sulfate ions as insoluble barium sulfate (), it allows for quantitative analysis in various samples. This method is particularly useful in environmental monitoring and quality control processes where sulfate levels need to be accurately measured .

Textile and Leather Industry

This compound functions as a mordant in the dyeing processes of textiles and leather. It helps fix dyes onto fibers, enhancing color fastness and vibrancy. This application is crucial for industries that require durable and vivid colors in their products .

Ceramics and Glass Production

The compound acts as a precursor for synthesizing barium oxide, which is essential in ceramics and glass manufacturing. Barium oxide contributes to improved refractive index and insulation properties in glass products. Additionally, it is used in producing specialty glasses and advanced ceramic materials that require specific optical or thermal properties .

Medical Imaging

This compound is significant in the medical field as a precursor for barium-based contrast agents used in imaging techniques such as X-rays and CT scans. These agents enhance the visibility of internal structures during diagnostic procedures, making them critical for accurate medical assessments .

Functional Materials and Energy Storage

Research has identified this compound as a precursor for various functional materials, including barium titanate (). Barium titanate is employed in dielectric capacitors, piezoelectric devices, and energy storage systems like batteries and supercapacitors. The exploration of novel synthesis routes aims to enhance the properties of these materials for advanced technological applications .

Environmental Applications

This compound has been investigated for its potential use in environmental remediation. It can serve as a precursor for barium-based catalysts and adsorbents designed to remove sulfur compounds from fuels or capture CO2 emissions. Such applications are increasingly relevant in efforts to mitigate environmental pollution .

Innovative Synthesis Methods

Researchers are developing environmentally friendly methods for synthesizing high-purity this compound with minimal impurities and waste generation. Techniques such as ion exchange processes and precipitation methods are being explored to improve industrial efficiency while reducing environmental impact .

Case Study 1: this compound in Medical Imaging

A study conducted at a healthcare facility demonstrated the effectiveness of barium-based contrast agents synthesized from this compound during gastrointestinal imaging procedures. The results indicated improved visibility of internal structures compared to traditional methods, leading to more accurate diagnoses.

Case Study 2: Environmental Remediation Using Barium Compounds

Research published on barium-based catalysts showed promising results in removing sulfur compounds from industrial emissions. The study highlighted the potential of using this compound-derived materials for sustainable environmental practices.

Mécanisme D'action

Barium acetate exerts its effects primarily through its interaction with various acids to form corresponding barium salts. The molecular targets include the acetate ions, which facilitate the formation of barium salts such as barium sulfate, barium chloride, and barium nitrate. These reactions are crucial in various industrial and chemical processes .

Comparaison Avec Des Composés Similaires

Barium acetate shares functional similarities with other metal acetates, such as calcium acetate , lead acetate , and strontium acetate , but differs in chemical behavior, solubility, and applications. Below is a comparative analysis:

This compound vs. Calcium Acetate (Ca(C₂H₃O₂)₂)

| Property | This compound | Calcium Acetate |

|---|---|---|

| Solubility in Water | 72.8 g/100 mL (20°C) | 37.4 g/100 mL (20°C) |

| Thermal Stability | Decomposes at 450°C | Decomposes at 160°C |

| Toxicity | Highly toxic (barium ion) | Low toxicity |

| Applications | Catalysis, glassmaking | Food preservative, phosphate binder |

Calcium acetate is less toxic and widely used in food and medicine, whereas this compound’s reactivity makes it suitable for industrial processes.

This compound vs. Lead Acetate (Pb(C₂H₃O₂)₂)

| Property | This compound | Lead Acetate |

|---|---|---|

| Solubility | High in water | Very high (hydrates readily) |

| Toxicity | Barium poisoning | Lead poisoning (neurotoxic) |

| Applications | Organic synthesis | Dyeing, cosmetics (now restricted) |

Lead acetate’s neurotoxicity has led to reduced use, while this compound remains relevant in niche chemical reactions.

This compound vs. Strontium Acetate (Sr(C₂H₃O₂)₂)

| Property | This compound | Strontium Acetate |

|---|---|---|

| Density | 2.47 g/cm³ | 2.10 g/cm³ |

| Reactivity | Reacts with sulfates | Less reactive |

| Uses | Pyrotechnics (green flame) | Fireworks (red flame) |

Strontium acetate’s lower density and distinct flame color make it preferable in pyrotechnics, while this compound’s higher reactivity suits analytical chemistry.

Key Research Findings

- Thermal Decomposition : this compound decomposes at higher temperatures than calcium or strontium acetates, making it a stable intermediate in high-temperature syntheses.

- Toxicity Profile : Studies highlight this compound’s acute toxicity (LD₅₀: 11 mg/kg in rats), necessitating stringent safety protocols compared to calcium acetate .

- Catalytic Efficiency: this compound exhibits superior catalytic activity in esterification reactions compared to lead acetate, which is now avoided due to environmental concerns.

Table 1: Physical Properties Comparison

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Solubility (g/100 mL H₂O) |

|---|---|---|---|

| This compound | 255.42 | 450 (decomposes) | 72.8 |

| Calcium Acetate | 158.17 | 160 (decomposes) | 37.4 |

| Lead Acetate | 325.29 | 280 | 44.3 |

| Strontium Acetate | 205.70 | 350 (decomposes) | 39.7 |

Activité Biologique

Barium acetate (Ba(C₂H₃O₂)₂) is a barium salt that has garnered interest due to its various biological activities and applications. This article provides a comprehensive overview of the biological effects, toxicological profiles, and case studies related to this compound, drawing from diverse sources to ensure a thorough understanding.

This compound is a white crystalline compound that is soluble in water. It is primarily used in the chemical industry for synthesizing other barium compounds, particularly barium titanate, which is significant in electronic applications due to its ferroelectric properties. Additionally, it has been explored for its potential use in environmental remediation and as a catalyst in organic transformations .

General Toxicity

Barium compounds, including this compound, are known to be toxic, particularly when ingested or inhaled. The toxicity primarily arises from the barium ion (Ba²⁺), which can interfere with potassium homeostasis in biological systems. Acute exposure can lead to severe hypokalemia (low potassium levels), resulting in muscle weakness, paralysis, and potentially fatal cardiac arrhythmias .

Case Studies

- Acute Barium Poisoning : A notable case involved a 21-year-old male who ingested approximately 100 mL of a concentrated barium chloride solution, which led to acute toxicity symptoms such as abdominal pain and severe hypokalemia. The patient was treated with gastric lavage and potassium supplementation, highlighting the critical need for rapid intervention in cases of barium ingestion .

- Chronic Exposure Studies : Research indicates that chronic oral exposure to this compound in animal models does not significantly alter longevity or reproductive outcomes but can affect calcium and phosphorus metabolism. For instance, studies involving rats showed decreased urinary calcium levels and increased serum phosphorus levels following exposure to barium compounds .

Barium's biological effects are primarily mediated through its interaction with cellular ion channels, particularly those regulating potassium. The disruption of potassium homeostasis can lead to various physiological disturbances:

- Neurological Effects : Barium exposure has been linked to neurological impairments due to its ability to block potassium channels, leading to symptoms such as muscle weakness and paralysis .

- Cardiovascular Effects : Hypokalemia induced by barium can result in significant cardiovascular complications, including arrhythmias and elevated blood pressure .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the standard laboratory method for synthesizing barium acetate, and how can researchers optimize reaction conditions?

this compound is typically synthesized via two primary routes:

- Route 1 : Reaction of barium carbonate with acetic acid: This method is cost-effective and widely used due to the mild reaction conditions (room temperature, aqueous medium) .

- Route 2 : Reaction of barium sulfide with acetic acid: Researchers must use fume hoods for this route due to toxic H₂S gas emission . Optimization Tips : Monitor pH to ensure complete neutralization, and crystallize the product by slow evaporation for higher purity.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Structural Confirmation : Use X-ray diffraction (XRD) to verify the crystalline structure, complemented by FT-IR spectroscopy to identify acetate anion vibrations (~1560 cm⁻¹ for asymmetric C=O stretching) .

- Purity Analysis : Conduct titration against standardized sulfuric acid to quantify barium content (CNS 1580-1962 standards) . The molar mass (255.42 g/mol) can be verified via mass spectrometry (MS) .

Q. What are the critical solubility and physical properties of this compound relevant to experimental design?

- Solubility : 59 g/100 mL in water at 20°C, decreasing with temperature .

- Density : 2.468 g/cm³ (crystalline form) .

- Thermal Stability : Decomposes to barium carbonate above 200°C . Experimental Note : Pre-saturate solutions to avoid unintended precipitation during reactions.

Advanced Research Questions

Q. How can researchers investigate the thermal decomposition kinetics of this compound?

Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to study decomposition pathways. Key steps:

- Heat samples at 5–10°C/min under inert (N₂) and oxidative (air) atmospheres.

- Monitor mass loss corresponding to CO₂ release (40–60% weight loss at 200–400°C) .

- Analyze kinetic parameters (activation energy, reaction order) via the Kissinger or Ozawa method.

Q. What advanced analytical techniques are suitable for characterizing this compound in complex matrices (e.g., environmental samples)?

- Extractive Electrospray Ionization Time-of-Flight MS (EESI-TOF-MS) : Enables direct analysis of aerosols or solutions containing this compound with minimal sample preparation (detection limit ~0.1 ppm) .

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantifies trace barium with high sensitivity (detection limit ~0.01 µg/L) .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Controlled Replication : Repeat experiments under identical conditions (temperature, solvent purity, agitation) to isolate variables.

- Source Verification : Cross-check reagent grades (e.g., ACS vs. technical grade) and hydration states (anhydrous vs. monohydrate, which has a solubility of 72 g/100 mL) .

- Instrument Calibration : Validate spectrophotometric or gravimetric methods against certified standards .

Q. What safety protocols are critical for handling this compound in academic laboratories?

- Exposure Limits : Adhere to occupational exposure limits (0.5 mg/m³ for respirable particles) .

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles; use N95 masks during powder handling .

- Emergency Measures : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Key Considerations for Experimental Design

- Purity Standards : Use ACS-grade reagents (≥99% purity) for reproducible results .

- Contradiction Resolution : Document batch-specific variations (e.g., hydration state) when comparing literature data .

- Environmental Impact : Neutralize waste solutions with sodium carbonate to precipitate barium ions before disposal .

Propriétés

IUPAC Name |

barium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

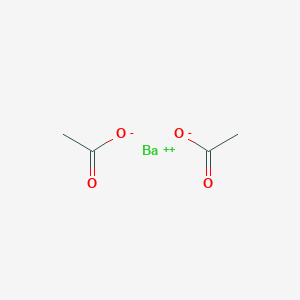

CC(=O)[O-].CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BaO4, Ba(C2H3O2)2 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020130 | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White crystals, soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.47 g/cm³ | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-80-6 | |

| Record name | Barium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA31YJ60R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.